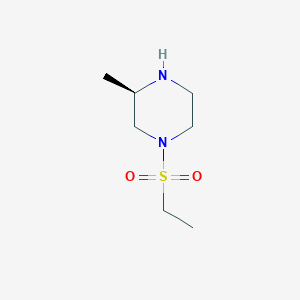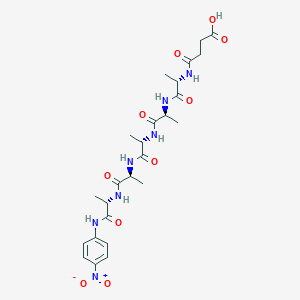
Methyl-2-Azaadamantan-5-carboxylat-Hydrochlorid
Übersicht
Beschreibung
“Methyl 2-azaadamantane-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H18ClNO2. It is a nitrogen-containing analog of adamantane .
Synthesis Analysis
The synthesis of azaadamantanes, such as “Methyl 2-azaadamantane-5-carboxylate hydrochloride”, involves the introduction of adamantane moieties on diamondoids by amide formation and reduction to the corresponding amine. This is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis
The molecular structure of “Methyl 2-azaadamantane-5-carboxylate hydrochloride” is characterized by the presence of an azaadamantane moiety. Azaadamantanes are nitrogen-containing analogs of adamantane, which contain one or more nitrogen atoms instead of carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2-azaadamantane-5-carboxylate hydrochloride” include amide formation and reduction. The amide formation is carried out under Schotten–Baumann conditions, and the reduction is performed with BH3·THF .Physical And Chemical Properties Analysis
“Methyl 2-azaadamantane-5-carboxylate hydrochloride” has a molecular weight of 231.72 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 231.1026065 g/mol. The topological polar surface area is 38.3 Ų. It has a heavy atom count of 15 .Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Verbesserung der Arzneimitteleigenschaften
Die Einarbeitung von Adamantan-Molekülteilen, wie sie in Methyl-2-Azaadamantan-5-carboxylat-Hydrochlorid vorkommen, hat sich gezeigt, die Lipophilie und Stabilität von Arzneimitteln zu verbessern . Dies kann zu einer verbesserten Arzneimittelwirksamkeit und einer längeren Haltbarkeit führen. Adamantan-Derivate werden häufig in antiviralen, anti-Parkinson- und Anti-Alzheimer-Medikamenten eingesetzt, da sie die Fähigkeit besitzen, günstig mit biologischen Systemen zu interagieren .
Strukturbiologie: Amidbindungsanalyse
Forscher haben this compound verwendet, um die strukturellen Eigenschaften von Amiden zu untersuchen. Insbesondere haben sie die Auswirkungen von Volumen und sterischer Belastung auf die Nicht-Planarität von Amidbindungen sowie die Kinetik und Thermodynamik der Amidbindungsrotation untersucht . Diese Forschung ist entscheidend für das Verständnis von Proteinfaltung und -funktion.
Materialwissenschaft: Nanodiamant-Synthese
Die strukturelle Ähnlichkeit der Verbindung mit dem Diamantgitter macht sie zu einem Kandidaten für die Umwandlung in Nanodiamanten . Nanodiamanten haben aufgrund ihrer einzigartigen physikalischen und chemischen Eigenschaften potenzielle Anwendungen in der Elektronik, Photonik und als Medikamententrägersysteme.
Chemische Synthese: Adamantan-Derivate
This compound dient als Ausgangsmaterial für die Synthese verschiedener funktioneller Adamantan-Derivate. Diese Derivate sind wertvoll für die Herstellung von Monomeren, thermisch stabilen Brennstoffen, bioaktiven Verbindungen und höheren diamantartigen voluminösen Polymeren .
Katalyse: Untersuchung von Reaktionsmechanismen
Die Reaktivität der Verbindung wird in der Katalyse genutzt, um Mechanismen für chemische Umwandlungen aufzuklären. Quantenchemische Berechnungen mit Adamantan-Derivaten wie this compound helfen, die elektronische Struktur und die Reaktionswege zu verstehen .
Biomedizinische Forschung: Antibakterielle und Antitumoraktivität
Studien haben gezeigt, dass Azaadamantane ausgeprägte antibakterielle Eigenschaften aufweisen. This compound und seine Derivate werden auf ihre potenziellen antimikrobiellen und Antitumoraktivitäten untersucht, die zu neuen Behandlungen führen könnten .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRKEVAQVFREIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)NC(C3)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)
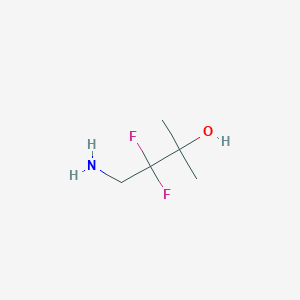
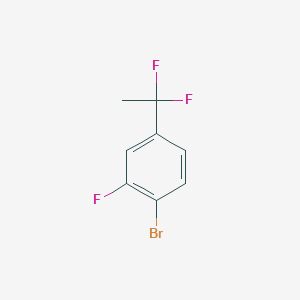
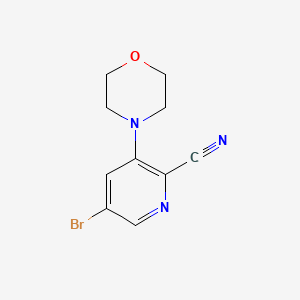
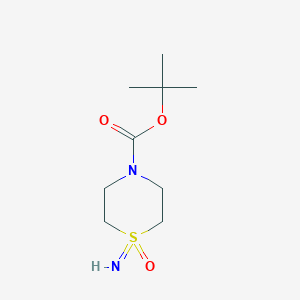





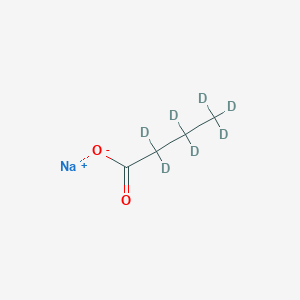
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)
